molecular formula C9H18ClN B3431538 Decahydroisoquinoline hydrochloride CAS No. 90949-02-3

Decahydroisoquinoline hydrochloride

Cat. No.: B3431538
CAS No.: 90949-02-3
M. Wt: 175.70 g/mol
InChI Key: YULZDKXLDMJNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydroisoquinoline hydrochloride is a chemical compound with the formula C9H18ClN . It is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of this compound involves several steps. An improved synthesis of the decahydroisoquinoline fragment was developed by Hipert and co-workers at Hoffmann–La Roche which decreased the number of steps to 3 and increased the yield to 46% . The process begins with L-phenylalanine, followed by Pictet–Spengler cyclization using highly concentrated HCl in formaldehyde .


Molecular Structure Analysis

The molecular formula of this compound is C9H18ClN . The molecular weight is 175.699 Da . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

Decahydroisoquinoline can be formed by the hydrogenation of isoquinoline or tetrahydroisoquinoline . A novel photocatalytic route based on N-substituted auxiliaries facilitated the conversion of tetrahydroisoquinolines into the corresponding isoquinolines .


Physical and Chemical Properties Analysis

This compound is a chemical compound with the formula C9H18ClN . The molecular weight is 175.699 Da . More detailed physical and chemical properties were not found in the retrieved sources.

Scientific Research Applications

1. Synthesis of Somatostatin sst3 Receptor Antagonists

Decahydroisoquinoline derivatives like NVP-ACQ090, a potent and selective antagonist at the somatostatin sst3 receptor, have been synthesized using complex and expensive methods. The development of such derivatives is significant for receptor targeting and therapeutic applications (Bänziger et al., 2003).

2. Neuroprotective Effects in Cerebral Ischaemia

Decahydroisoquinoline compounds, such as LY377770, have shown promising results as neuroprotective agents in global and focal cerebral ischemia models. These compounds are effective in reducing ischaemia-induced hyperactivity and neuronal damage (O'Neill et al., 2000).

3. Decahydroisoquinolines as AMPA/Kainate Antagonists

The decahydroisoquinoline group of compounds has been evaluated for their activity as glutamate receptor antagonists, with particular focus on AMPA and kainate receptors. These compounds have potential therapeutic applications in the treatment of ischemic conditions (O'Neill et al., 1998).

4. SAR Studies for Excitatory Amino Acid (EAA) Receptor Antagonists

Decahydroisoquinoline-3-carboxylic acids have been studied for their role as excitatory amino acid (EAA) receptor antagonists. These compounds exhibit potent, selective, and systemically active properties as NMDA and AMPA receptor antagonists, which is crucial for the development of neuroprotective agents (Ornstein et al., 1996).

5. Potential as SARS 3CL Protease Inhibitors

Decahydroisoquinolin derivatives have been evaluated as inhibitors for the SARS chymotrypsin-like protease (3CLpro), showcasing their potential as antiviral agents against severe acute respiratory syndrome (SARS) (Shimamoto et al., 2014).

Safety and Hazards

Decahydroisoquinoline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Mechanism of Action

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULZDKXLDMJNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90949-02-3
Record name decahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydroisoquinoline hydrochloride
Reactant of Route 2
Decahydroisoquinoline hydrochloride
Reactant of Route 3
Decahydroisoquinoline hydrochloride
Reactant of Route 4
Decahydroisoquinoline hydrochloride
Reactant of Route 5
Decahydroisoquinoline hydrochloride
Reactant of Route 6
Decahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.